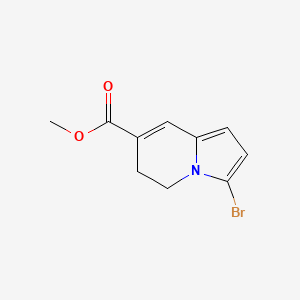
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methyl ester group at the 7th position of the indolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate typically involves the bromination of a suitable indolizine precursor followed by esterification. One common method involves the reaction of 5,6-dihydroindolizine with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 3rd position. This is followed by esterification using methanol and a catalyst like sulfuric acid to form the methyl ester group at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5,6-dihydroindolizine-7-carboxylate or 3-thiocyanato-5,6-dihydroindolizine-7-carboxylate.
Oxidation: Formation of 3-bromo-5,6-dihydroindolizine-7-carboxylic acid.
Reduction: Formation of 5,6-dihydroindolizine-7-carboxylate.
Scientific Research Applications
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Chloro-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Iodo-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Fluoro-5,6-dihydroindolizine-7-carboxylate
Uniqueness
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness can be leveraged in the design of novel compounds with desired properties .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 3-bromo-5,6-dihydroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
HDTPTRBKFULCLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=C(N2CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















